Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate
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Overview
Description
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate is a chemical compound with the molecular formula C12H15N2O2S and a molecular weight of 251.33 g/mol . It is a solid substance that is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate involves several steps. One common synthetic route includes the reaction of 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a pharmaceutical agent.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally exerts its effects by binding to target proteins or enzymes, altering their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylic acid: This compound is a precursor in the synthesis of the methyl ester derivative.
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)8-5-7-10(17-8)9(11(15)16-4)14-6-13-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOCUDOTHRNTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=NC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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